molecular formula C7HD4BrO2 B602585 4-Bromobenzoic-d4 Acid CAS No. 787624-24-2

4-Bromobenzoic-d4 Acid

Cat. No.: B602585
CAS No.: 787624-24-2
M. Wt: 205.04
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromobenzoic-d4 Acid is a deuterated form of 4-bromobenzoic acid, where the hydrogen atoms are replaced with deuterium. This compound is often used as a labeled compound in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties .

Preparation Methods

The synthesis of 4-Bromobenzoic-d4 Acid typically involves the reaction of 4-bromobenzoic acid with deuterium gas. The process includes dissolving 4-bromobenzoic acid in an appropriate organic solvent and introducing deuterium gas in the presence of a catalyst such as palladium. The reaction is carried out under controlled temperature conditions to ensure the efficient replacement of hydrogen atoms with deuterium .

Chemical Reactions Analysis

4-Bromobenzoic-d4 Acid undergoes various chemical reactions, including:

Scientific Research Applications

4-Bromobenzoic-d4 Acid is widely used in scientific research for various applications:

Comparison with Similar Compounds

4-Bromobenzoic-d4 Acid is unique due to its deuterated nature, which distinguishes it from other bromobenzoic acids. Similar compounds include:

This compound’s unique isotopic properties make it particularly valuable in NMR spectroscopy and other analytical techniques, providing insights that non-deuterated compounds cannot offer.

Properties

IUPAC Name

4-bromo-2,3,5,6-tetradeuteriobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXYZHVUPGXXQG-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])Br)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The test described in Example 1 was repeated using 300 g of p-bromotoluene, 700 g of acetic acid, 50 g of water, 6 g of cobalt acetate tetrahydrate, 5 g of sodium bromide and 5 g of sodium acetate. In a reaction time of 170 minutes, 292.4 g of p-bromobenzoic acid was obtained (80% of the theory).
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300 g
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700 g
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5 g
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5 g
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50 g
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Synthesis routes and methods II

Procedure details

1.1 eq of aqueous NaOH (1 M solution) was added to a solution of methyl 4-bromobenzoate in THF (0.5 M) and the reaction allowed to stir at RT overnight. THF was removed in vacuo and aqueous HCl (6M) was added dropwise to the basic solution at 0° C. to adjust the pH to pH 2. The resultant aqueous mixture was extracted with EtOAc (3×) and then the combined organics were washed with brine, dried over Na2SO4, filtered and the solvent evaporated in vacuo. The title compound was obtained in quantitative yield; MS (ES+) m/z 201 (M+H)+, m/z 203 (M+H)+
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Synthesis routes and methods III

Procedure details

KMnO4 was added in three portions according to the following procedure: KMnO4 (1.515 g, 9.59 mmol) was suspended in water (20 mL). 4-bromotoluene was added dropwise while the reaction stirred vigorously at 60° C. The mixture was allowed to reflux overnight with a loosely placed septum. A second portion of KMnO4 (0.773 g, 4.795 mmol) was added and reaction allowed to continue reflux for 8.5 hr. A final portion of KMnO4 was added and the reaction allowed to reflux for an additional 48 hr, until deemed complete by the consumption of KMnO4 and the formation MnO2. The reaction was filtered under vacuum and precipitate was rinsed with hot water. The aqueous solution was extracted with EtOAc and then acidified to pH 2-3 (as indicated by pH paper). The aqueous layer extracted again with 2× equal volume EtOAc. Pooled organic layers from the second extraction were dried over anhydrous Na2SO4 and evaporated to dryness to afford 4-bromobenzoic acid (0.673 g, 3.3 mmol, 41%). 1H-NMR (CD2Cl2, 500 MHz) δ (ppm): 7.63 (d, J=14.1 Hz, 2H); 7.94 (d, J=17.2 Hz, 2H).
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1.515 g
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0.773 g
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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